(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxy-hydroxyphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfanylidene group: This step involves the reaction of the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea, under controlled conditions.
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction using a cyclohexyl halide.
Addition of the ethoxy-hydroxyphenyl group: This step involves the reaction of the intermediate with an ethoxy-hydroxyphenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
2,2’-Bipyridyl: Commonly used as a ligand in coordination chemistry.
Uniqueness
(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O3S/c1-2-23-16-11-12(8-9-15(16)21)10-14-17(22)20(18(24)19-14)13-6-4-3-5-7-13/h8-11,13,21H,2-7H2,1H3,(H,19,24)/b14-10- |
InChI Key |
ANMAAXKGCLYXMD-UVTDQMKNSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)O |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)O |
Origin of Product |
United States |
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